3-Trityloxypropane-1,2-diol
Overview
Description
3-Trityloxypropane-1,2-diol is a chemical compound that has not been extensively studied . The molecule contains a total of 49 bonds, including 27 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2-diols, involves reactions like the addition of lithiated epoxides to boronates to create syn-1,2-diols . Another method involves the synthesis of bis(propane-1,2-diol)-terminated polydimethylsiloxanes (PDMSs) from α,ω-hydroxyl PDMS .Molecular Structure Analysis
The molecular structure of this compound includes various types of bonds and functional groups. It contains 27 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 aliphatic ether .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as trityl moieties, have been studied. Trityl cations have been used in various chemical reactions, including hydride abstraction reactions . Another study discussed the cleavage of vicinal glycols to aldehydes and ketones by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) .Scientific Research Applications
1. Synthesis and Chemical Reactions
3-Trityloxypropane-1,2-diol is involved in a range of chemical synthesis and reactions. One significant application is in stereoselective aldol reactions, as demonstrated by Marumoto, Kogen, and Naruto (1998), who achieved high yields of anti-1,2-diols from the lithium enolate of tert-butyl malonate reacting with various α-alkoxy aldehydes, including 2-trityloxypropanal, under zinc chloride presence (Marumoto, Kogen, & Naruto, 1998).
2. Reactivity with Aldehydes
Investigations into the reactivity of this compound with aldehydes have been conducted. Bubb, Berthon, and Kuchel (1995) studied Tris buffer reactivity with low-molecular-weight aldehydes, revealing insights into the chemical interactions and product formations in such reactions (Bubb, Berthon, & Kuchel, 1995).
3. Biochemical Studies
Biochemical studies involving this compound include the work by Challis and Yousaf (1991), who examined the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base, leading to insights into the breakdown products and decomposition pathways (Challis & Yousaf, 1991).
4. Microbial Production and Biotechnology
In biotechnology, diols such as this compound are of interest due to their potential applications. Zeng and Sabra (2011) reviewed the microbial production of diols, emphasizing their applications as platform chemicals in various industries (Zeng & Sabra, 2011).
Properties
IUPAC Name |
3-trityloxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c23-16-21(24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-24H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIMHXTXZQKJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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